molecular formula C8H11NO3 B012873 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI) CAS No. 107690-56-2

2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)

Cat. No. B012873
M. Wt: 169.18 g/mol
InChI Key: DPINUKLLDPDYJH-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI) is a cyclic lactam compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism Of Action

The mechanism of action of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) is not fully understood. However, it has been suggested that its biological activities may be due to its ability to inhibit various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.

Biochemical And Physiological Effects

2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) has been found to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antiviral activity against the hepatitis B virus.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) in lab experiments is its ability to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI). One of the areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthetic methods for the preparation of this compound may lead to the discovery of more potent analogs with improved biological activities.

Synthesis Methods

The synthesis of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) involves the reaction of 5-methyl-2-pyrrolidone with acetic anhydride and sodium acetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been reported to yield the compound in good to excellent yields and is considered to be a reliable method for synthesizing 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI).

Scientific Research Applications

2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antiviral activity against the hepatitis B virus.

properties

CAS RN

107690-56-2

Product Name

2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(3aR,6aR)-4-acetyl-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-2-one

InChI

InChI=1S/C8H11NO3/c1-5(10)9-3-2-7-6(9)4-8(11)12-7/h6-7H,2-4H2,1H3/t6-,7-/m1/s1

InChI Key

DPINUKLLDPDYJH-RNFRBKRXSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H]2[C@H]1CC(=O)O2

SMILES

CC(=O)N1CCC2C1CC(=O)O2

Canonical SMILES

CC(=O)N1CCC2C1CC(=O)O2

synonyms

2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI)

Origin of Product

United States

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